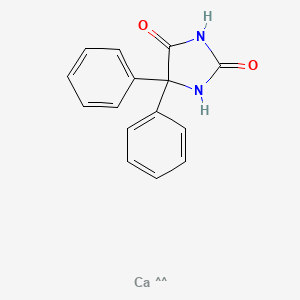

5,5-Diphenylhydantoin calcium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Diphenylhydantoin calcium salt, commonly known as phenytoin, is a widely used anticonvulsant medication. It is primarily prescribed for the management of seizure disorders, including tonic-clonic (grand mal) and complex partial seizures. Phenytoin is also utilized in the treatment of certain types of arrhythmias and neuropathic pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenytoin can be synthesized through various methods. One efficient method involves the reaction of benzil with urea in the presence of a basic catalyst such as calcium oxide. This reaction typically occurs at a temperature of around 40°C, yielding phenytoin with a relatively high efficiency . Another common method is the Bucherer-Bergs reaction, which involves the reaction of benzaldehyde, ammonium carbonate, and potassium cyanide .

Industrial Production Methods

In industrial settings, the synthesis of phenytoin often employs heterogeneous catalytic systems to enhance yield and reduce environmental impact. Modified calcium oxide has been explored as a solid basic catalyst for the one-step synthesis of phenytoin, achieving yields of up to 90.8% .

Análisis De Reacciones Químicas

Types of Reactions

Phenytoin undergoes various chemical reactions, including:

Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Phenytoin can undergo substitution reactions, particularly at the nitrogen atoms in the hydantoin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and substituted phenytoin compounds .

Aplicaciones Científicas De Investigación

Phenytoin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of hydantoin derivatives and their reactivity.

Biology: Investigated for its effects on cellular processes and ion channel modulation.

Medicine: Extensively studied for its anticonvulsant properties and potential use in treating other neurological disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Phenytoin exerts its effects primarily by stabilizing neuronal membranes and reducing excitability. It achieves this by blocking voltage-gated sodium channels, thereby preventing the propagation of action potentials. This mechanism helps to control seizures and reduce abnormal electrical activity in the brain . Additionally, phenytoin has been shown to inhibit calcium entry through voltage-dependent L-type calcium channels .

Comparación Con Compuestos Similares

Similar Compounds

Carbamazepine: Another anticonvulsant that also blocks sodium channels but has a different chemical structure.

Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel inhibition and increased GABA levels.

Lamotrigine: Similar to phenytoin in its sodium channel blocking activity but with a different chemical structure.

Uniqueness

Phenytoin is unique in its specific binding affinity for sodium channels and its long history of use in clinical practice. Its effectiveness in treating a wide range of seizure types and its relatively low cost make it a valuable medication in the management of epilepsy .

Propiedades

Número CAS |

17149-74-5 |

|---|---|

Fórmula molecular |

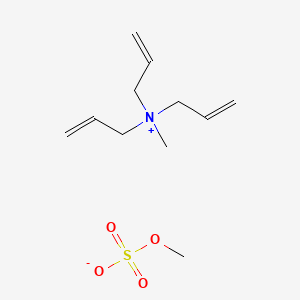

C15H12CaN2O2 |

Peso molecular |

292.351 |

Nombre IUPAC |

calcium;5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19); |

Clave InChI |

HTGLOTSAWDRCJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca] |

Sinónimos |

5,5-Diphenylhydantoin calcium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)